AKT-IN-1

Beschreibung

Eigenschaften

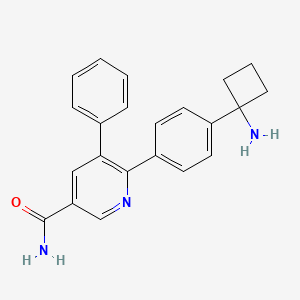

IUPAC Name |

6-[4-(1-aminocyclobutyl)phenyl]-5-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c23-21(26)17-13-19(15-5-2-1-3-6-15)20(25-14-17)16-7-9-18(10-8-16)22(24)11-4-12-22/h1-3,5-10,13-14H,4,11-12,24H2,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRZDHCBMNHMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C(C=N3)C(=O)N)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of AKT-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AKT-IN-1, an allosteric inhibitor of the AKT serine/threonine kinase. This document details its binding mode, inhibitory an in vivo efficacy, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition

This compound, also known as Akt1/Akt2-IN-1 (Compound 17), is a potent and selective allosteric inhibitor of AKT1 and AKT2 isoforms.[1] Its mechanism of action relies on binding to a specific pocket at the interface of the pleckstrin homology (PH) domain and the kinase domain of AKT. This binding stabilizes the inactive, "closed" conformation of the enzyme.

In this inactive state, the kinase domain is unable to adopt the active conformation required for ATP binding and catalysis. Consequently, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the entire AKT signaling cascade. A key feature of its allosteric mode of action is its dependence on the PH-domain for inhibition.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| AKT1 | 3.5 | Biochemical Kinase Assay | [1] |

| AKT2 | 42 | Biochemical Kinase Assay | [1] |

| AKT3 | 1900 | Biochemical Kinase Assay | [1] |

| PKA | >50,000 | Biochemical Kinase Assay | [1] |

| PKC | >50,000 | Biochemical Kinase Assay | [1] |

| SGK | >50,000 | Biochemical Kinase Assay | [1] |

| hERG | 5610 | Binding Assay | [1] |

Table 1: Biochemical Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potent and selective inhibition of AKT1 and AKT2 over AKT3 and other related kinases of the AGC family. The moderate activity at the hERG channel is an important consideration for potential off-target effects.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: AKT Signaling Pathway and the Mechanism of this compound Inhibition.

Caption: General Workflow for a Biochemical Kinase Assay.

Caption: Logical Flow of this compound's Cellular Effects.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Activity Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified AKT isoforms.

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

Biotinylated peptide substrate (e.g., Crosstide)

-

ATP

-

This compound (Compound 17)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu³⁺-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665)

-

384-well low-volume microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add 2 µL of the diluted this compound or vehicle (DMSO) control.

-

Add 4 µL of the AKT enzyme solution (final concentration ~1-5 nM) to each well.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate (final concentration ~100 nM) and ATP (at the Kₘ concentration for each isoform).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA.

-

Add 10 µL of the HTRF detection reagents (Eu³⁺-cryptate antibody and Streptavidin-XL665).

-

Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio (665/620) and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cellular Western Blot Analysis of AKT Pathway Phosphorylation

This assay assesses the ability of this compound to inhibit AKT signaling within a cellular context by measuring the phosphorylation status of downstream targets.

Materials:

-

Cancer cell line with an activated AKT pathway (e.g., A2780 ovarian cancer cells)

-

Cell culture medium and supplements

-

This compound (Compound 17)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Efficacy

This compound has demonstrated potent inhibitory activity against AKT1 and AKT2 in vivo.[1] In a mouse lung pharmacodynamic model, administration of this compound led to a significant reduction in AKT phosphorylation. Furthermore, in a tumor xenograft model using A2780 human ovarian carcinoma cells, this compound as a monotherapy showed significant inhibition of tumor growth.[1] These findings highlight the potential of this compound as an anti-cancer therapeutic agent. The compound also exhibits favorable pharmacokinetic properties in rats, with low clearance and a half-life of 3.8 hours.[1]

Conclusion

This compound is a well-characterized allosteric inhibitor of AKT1 and AKT2 with potent and selective activity. Its mechanism of action, involving the stabilization of the inactive PH-in conformation, provides a high degree of selectivity over other kinases. The quantitative data from biochemical and cellular assays, along with demonstrated in vivo efficacy, underscore its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics targeting the AKT pathway. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other allosteric AKT inhibitors.

References

Unveiling AKT-IN-1: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of AKT-IN-1, a potent and selective allosteric inhibitor of AKT1 and AKT2. The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. This compound, also identified as Compound 17, has demonstrated significant potential in preclinical studies, exhibiting potent enzymatic and cell-based activity, favorable pharmacokinetic properties, and in vivo anti-tumor efficacy. This document details the key quantitative data, experimental methodologies, and the underlying mechanism of action of this compound to support further research and development efforts in the field of oncology.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often through genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many human cancers.[1][2] As a pivotal downstream effector in this pathway, AKT (also known as protein kinase B or PKB) represents a highly attractive therapeutic target.[3][4]

AKT exists in three highly homologous isoforms: AKT1, AKT2, and AKT3, which share a conserved structure comprising an N-terminal pleckstrin homology (PH) domain, a central kinase domain, and a C-terminal regulatory domain.[5] The development of isoform-selective inhibitors is of significant interest, as the isoforms can have distinct, and sometimes opposing, roles in normal physiology and disease.[6]

This compound has emerged as a promising preclinical candidate due to its potent and selective inhibition of AKT1 and AKT2 through an allosteric mechanism.[7] This guide provides an in-depth summary of its discovery, synthesis, mechanism of action, and preclinical data.

Discovery and Synthesis

This compound was identified through efforts to develop potent and selective allosteric inhibitors of AKT. A convergent, kilogram-scale synthesis has been developed, enabling the production of significant quantities of the active pharmaceutical ingredient (API). The synthesis involves a 17-step route culminating in a late-stage Suzuki coupling.

Mechanism of Action

This compound is an allosteric inhibitor that selectively targets AKT1 and AKT2.[7] Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a distinct pocket at the interface of the PH and kinase domains.[8][9] This binding event locks AKT in an inactive, "PH-in" conformation, which prevents its recruitment to the cell membrane and subsequent activation by upstream kinases such as PDK1.[8][10] The inhibitory action of this compound is dependent on the presence of the PH domain.[7][10] This allosteric mechanism contributes to its selectivity for AKT1 and AKT2 over AKT3 and other kinases within the AGC family.[7]

References

- 1. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mmv.org [mmv.org]

- 5. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]

- 10. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: AKT-IN-1, an Allosteric Inhibitor of AKT1 and AKT2

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

AKT-IN-1, also identified as Akt1/Akt2-IN-1 (Compound 17), is a potent and selective allosteric inhibitor of the serine/threonine kinases AKT1 and AKT2.[1] Its mechanism of action is distinct from ATP-competitive inhibitors. This compound binds to an allosteric site at the interface of the pleckstrin homology (PH) and kinase domains of AKT1 and AKT2.[1] This binding is dependent on the presence of the PH domain and stabilizes the inactive conformation of the kinase, thereby preventing its activation and downstream signaling.[1] This allosteric inhibition leads to a disruption of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacological properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Assay Type | Notes |

| AKT1 | 3.5[1] | Kinase Assay | Allosteric inhibition |

| AKT2 | 42[1] | Kinase Assay | Allosteric inhibition |

| AKT3 | 1900[1] | Kinase Assay | Demonstrates selectivity for AKT1/2 over AKT3 |

| PKA, PKC, SGK | >50,000[1] | Kinase Assay | Highly selective against other AGC family kinases |

| hERG | 5610[1] | Binding Assay | Moderate activity in hERG binding assay |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Route of Administration |

| Clearance | 4.6 mL/min/kg[1] | Not specified |

| Half-life (t1/2) | 3.8 hours[1] | Not specified |

Signaling Pathway

This compound targets the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

References

An In-Depth Technical Guide to the AKT-IN-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction to the AKT Signaling Pathway

The Serine/Threonine Kinase AKT, also known as Protein Kinase B (PKB), is a central node in a complex signaling network that governs fundamental cellular processes. This pathway is critical for regulating cell survival, growth, proliferation, metabolism, and angiogenesis. Dysregulation of the PI3K/AKT/mTOR axis is one of the most frequent alterations observed in human cancers, making AKT a prime target for therapeutic intervention.[1][2][3]

The activation of AKT is a multi-step process initiated by growth factors or cytokines binding to their cognate receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers the recruitment and activation of phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). The co-localization of AKT and PDK1 at the plasma membrane facilitates the phosphorylation of AKT at Threonine 308 (Thr308) within its activation loop by PDK1. For full activation, AKT requires a second phosphorylation event at Serine 473 (Ser473) in its C-terminal hydrophobic motif, a step mediated primarily by the mTORC2 complex.

Once fully activated, AKT phosphorylates a plethora of downstream substrates, thereby orchestrating a wide range of cellular responses. Key downstream effectors include:

-

mTORC1: Activation of mTORC1 promotes protein synthesis and cell growth.

-

GSK3β: Inhibition of GSK3β leads to increased glycogen synthesis and cell proliferation.

-

FOXO transcription factors: Phosphorylation and subsequent cytoplasmic sequestration of FOXO proteins inhibit the transcription of pro-apoptotic and cell cycle arrest genes.

-

BAD: Phosphorylation of the pro-apoptotic protein BAD promotes its inactivation, leading to enhanced cell survival.

There are three highly homologous isoforms of AKT: AKT1, AKT2, and AKT3. While they share many overlapping functions, they also exhibit distinct roles. AKT1 is primarily involved in cell survival and growth, AKT2 is a key regulator of glucose metabolism, and AKT3 is predominantly expressed in the brain and is implicated in neuronal development.[4]

AKT-IN-1: An Allosteric Inhibitor of the AKT Pathway

This compound is a small molecule inhibitor that targets the AKT signaling pathway. It functions as an allosteric inhibitor , a class of compounds that bind to a site on the enzyme distinct from the active site.[5][6] This mode of inhibition offers potential advantages over traditional ATP-competitive inhibitors, including greater specificity and a different mechanism of action.

Mechanism of Action

Allosteric AKT inhibitors, including this compound and its analogs, bind to a pocket formed at the interface of the PH and kinase domains of AKT.[6][7] This binding event locks AKT in an inactive, "closed" conformation, which prevents its recruitment to the plasma membrane and subsequent activation by PDK1 and mTORC2.[7] Consequently, allosteric inhibitors block the phosphorylation of AKT at both Thr308 and Ser473, leading to the inhibition of its downstream signaling cascade.[6] This mechanism is distinct from ATP-competitive inhibitors, which bind to the active site of already activated AKT.[7]

A more potent and well-characterized analog of this compound is Akt1/Akt2-IN-1 . This compound demonstrates potent and balanced inhibitory activity against AKT1 and AKT2 isoforms.[5][8] Its allosteric mechanism is dependent on the presence of the PH-domain, highlighting its unique mode of action.[5]

Quantitative Data

The inhibitory potency of this compound and its analog Akt1/Akt2-IN-1 has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | AKT (general) | 1042 | Biochemical Assay |

| This compound | pAKT (Thr308) in cells | 422 | Cellular Assay |

| This compound | pAKT (Ser473) in cells | 322 | Cellular Assay |

| Akt1/Akt2-IN-1 | AKT1 | 3.5 | Biochemical Assay |

| Akt1/Akt2-IN-1 | AKT2 | 42 | Biochemical Assay |

| Akt1/Akt2-IN-1 | AKT3 | 1900 | Biochemical Assay |

Data compiled from multiple sources.[5][8]

Experimental Protocols

The characterization of AKT inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified AKT kinase.

Materials:

-

Purified recombinant human AKT1, AKT2, and AKT3 enzymes

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[9][10]

-

ATP

-

AKT substrate peptide (e.g., a synthetic peptide with an AKT consensus sequence)

-

This compound or Akt1/Akt2-IN-1 dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of inhibitor solution (or DMSO for control).

-

2 µL of diluted AKT enzyme in kinase buffer.

-

2 µL of a mixture of ATP and substrate peptide in kinase buffer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This reagent terminates the kinase reaction and depletes the remaining ATP.

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Cellular Assay: Western Blot for Phospho-AKT and Downstream Targets

This assay assesses the ability of an inhibitor to block AKT signaling within a cellular context by measuring the phosphorylation status of AKT and its downstream substrates.

Materials:

-

Cancer cell line with an activated AKT pathway (e.g., BT474, PC-3)

-

Cell culture medium and supplements

-

This compound or Akt1/Akt2-IN-1

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total-AKT, anti-phospho-GSK3β, anti-total-GSK3β, anti-actin or other loading control.

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the AKT inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To analyze other proteins on the same blot, the membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-total-AKT, anti-actin).

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of an AKT inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., A2780, PC-3)

-

Matrigel (optional)

-

This compound or Akt1/Akt2-IN-1 formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[14]

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]

-

Drug Administration: Administer the AKT inhibitor or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection or oral gavage). For example, Akt1/Akt2-IN-1 has been administered via intraperitoneal (IP) injection.[5]

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Study Endpoint: The study may be terminated when the tumors in the control group reach a certain size, or after a fixed duration of treatment.

-

Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to determine if there is a significant difference in tumor growth between the treated and control groups.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry to assess the in vivo inhibition of AKT signaling.

Visualizations

AKT Signaling Pathway

Caption: The AKT signaling pathway and the mechanism of action of this compound.

Experimental Workflow: In Vivo Tumor Xenograft Study

Caption: Workflow for an in vivo tumor xenograft efficacy study of an AKT inhibitor.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational discovery of AKT serine/threonine kinase 1 inhibitors through shape screening for rheumatoid arthritis intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Akt/PKB kinase assay [whitelabs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. Efficacy study in a patient derived xenograft (PDX) tumor model [bio-protocol.org]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

AKT-IN-1: A Technical Guide to its Role as an Allosteric Inhibitor in the PI3K/AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2][3][4] Its frequent hyperactivation in various human cancers has made it a prime target for therapeutic intervention.[1][5][6] This document provides a comprehensive technical overview of AKT-IN-1, an allosteric inhibitor, and its role in modulating the PI3K/AKT pathway.

The PI3K/AKT Signaling Pathway: A Central Regulator

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.[3][7] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][5][7][8] This accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[3][8]

Recruitment to the membrane brings AKT into proximity with its activating kinases. Full activation of AKT requires a dual phosphorylation event:

-

Threonine 308 (T308) in the activation loop, phosphorylated by PDK1.[1][8][9]

-

Serine 473 (S473) in the C-terminal hydrophobic motif, phosphorylated by the mammalian target of rapamycin complex 2 (mTORC2).[1][8][10]

Once activated, AKT phosphorylates a wide array of downstream substrates, orchestrating cellular responses that promote survival by inhibiting pro-apoptotic proteins (e.g., BAD, Caspase-9) and transcription factors (e.g., FOXO), and stimulating growth and proliferation through the mTOR complex 1 (mTORC1) pathway.[11][12][13]

This compound: An Allosteric Mode of Inhibition

AKT inhibitors are broadly classified into two categories: ATP-competitive and allosteric.[14] this compound is a potent and selective allosteric inhibitor of AKT1 and AKT2.[15][16]

Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a distinct pocket. This compound binds to an allosteric site at the interface between the PH and kinase domains.[14][17] This binding event locks AKT into an inactive, auto-inhibited conformation known as the "PH-in" state.[14][18] This stabilization of the inactive conformation prevents the recruitment of AKT to the plasma membrane, thereby blocking its subsequent phosphorylation and activation by PDK1 and mTORC2.[14][19] This mechanism confers high selectivity for AKT over other kinases.[15]

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The compound demonstrates high potency against AKT1 and AKT2, with significantly lower activity against the AKT3 isoform and other related kinases.

| Target | IC50 Value (nM) | Description | Reference |

| AKT1 | 3.5 | Allosteric inhibition of AKT1 kinase activity. | [15][16] |

| AKT2 | 42 | Allosteric inhibition of AKT2 kinase activity. | [15][16] |

| AKT3 | 1900 | Significantly lower potency against the AKT3 isoform. | [15] |

| PKA, PKC, SGK | >50,000 | Highly selective over other AGC family kinases. | [15] |

| hERG | 5610 | Moderate activity in a human ERG binding assay. | [15][16] |

Downstream Cellular Effects of AKT Inhibition

By preventing AKT activation, this compound effectively shuts down its downstream signaling, leading to a range of anti-proliferative and pro-apoptotic effects:

-

Induction of Apoptosis: Inhibition of AKT prevents the phosphorylation and inactivation of pro-apoptotic proteins like BAD and the FOXO family of transcription factors.[13] This leads to increased caspase-3 activity and programmed cell death.[20]

-

Cell Cycle Arrest: AKT promotes cell cycle progression by phosphorylating and inhibiting cell cycle inhibitors such as p21 and p27.[11] Blocking AKT can therefore lead to cell cycle arrest.

-

Inhibition of Protein Synthesis: Activated AKT stimulates the mTORC1 pathway, a master regulator of protein synthesis.[10][12] Inhibition of AKT dampens mTORC1 activity, leading to reduced cell growth and proliferation.[11]

-

Metabolic Reprogramming: AKT plays a key role in glucose metabolism.[3] Its inhibition can affect glucose uptake and utilization within the cell.[12]

Experimental Protocols & Workflows

General Experimental Workflow for Inhibitor Characterization

The evaluation of an AKT inhibitor like this compound typically follows a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm on-target effects in a biological context.

Protocol: In Vitro AKT Kinase Assay (ADP-Glo™ Method)

This protocol outlines a luminescent, homogeneous assay to measure the kinase activity of AKT and determine the IC50 of an inhibitor. The assay quantifies the amount of ADP produced during the kinase reaction.

A. Materials:

-

Recombinant active AKT1 enzyme

-

AKT substrate (e.g., Crosstide peptide)

-

ATP solution

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[21]

-

This compound (or other inhibitor) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well plates

B. Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the Kinase Detection Reagent as per the manufacturer's instructions.[22]

-

Inhibitor Plating: Add 1 µL of serially diluted this compound (or 5% DMSO for controls) to the wells of the 96-well plate.[21]

-

Enzyme Addition: Prepare a solution of active AKT1 enzyme in Kinase Assay Buffer. Add 2 µL of the enzyme solution to each well.

-

Initiate Reaction: Prepare a substrate/ATP mix in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well.[21] The final reaction volume is typically 5 µL.

-

Incubation: Gently mix the plate and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[21]

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.[21]

-

Read Luminescence: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[20]

Protocol: Western Blot for Pathway Analysis

This protocol is used to assess the phosphorylation status of AKT and its downstream targets in cells treated with this compound.

A. Materials:

-

Cell culture reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-GSK3β, etc.)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

B. Procedure:

-

Cell Treatment: Seed cells (e.g., HeLa, A2780) in plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using Lysis Buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[23]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-AKT diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities. Normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the effect of the inhibitor.

References

- 1. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]

- 6. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. The Critical Role of Akt in Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. adooq.com [adooq.com]

- 17. Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]

- 19. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. promega.com [promega.com]

- 22. promega.com [promega.com]

- 23. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of AKT-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of AKT-IN-1, an allosteric inhibitor of the AKT serine/threonine kinase. This document details its mechanism of action, summarizes key quantitative data, and outlines the experimental methodologies used to characterize this compound.

Core Mechanism of Action

This compound is an allosteric inhibitor that targets the AKT kinase, a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors like this compound bind to a distinct site at the interface of the pleckstrin homology (PH) and kinase domains.[1][3] This binding event locks the kinase in an inactive conformation, preventing its activation and subsequent phosphorylation of downstream targets.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations.

| Parameter | Value (µM) | Assay Type |

| IC₅₀ (AKT) | 1.042 | Biochemical Kinase Assay |

| IC₅₀ (pAKT Thr308) | 0.422 | Cellular Phosphorylation Assay |

| IC₅₀ (pAKT Ser473) | 0.322 | Cellular Phosphorylation Assay |

| Table 1: In Vitro and Cellular Inhibitory Activity of this compound.[4] |

Signaling Pathway and Mechanism of Inhibition

This compound exerts its effect by intercepting the AKT signaling cascade. The following diagram illustrates the canonical PI3K/AKT pathway and the specific point of inhibition by this compound.

References

The Role of ATP-Competitive AKT Inhibitors in Cancer Cells: A Technical Guide

Disclaimer: The specific compound "AKT-IN-1" is not widely documented in the scientific literature. This guide provides a comprehensive overview of the function of well-characterized, representative ATP-competitive inhibitors of the AKT signaling pathway in cancer cells, which is presumed to be the intended subject of inquiry.

Introduction

The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers.[1][2][3][4] This pathway plays a crucial role in regulating fundamental cellular processes including cell survival, proliferation, growth, metabolism, and angiogenesis.[3][5][6] Dysregulation of AKT signaling, often due to mutations in upstream components like PI3K or the tumor suppressor PTEN, is a key driver of tumorigenesis and resistance to therapy, making AKT an attractive target for cancer drug development.[1][2][4] ATP-competitive AKT inhibitors represent a major class of therapeutic agents designed to counteract the oncogenic effects of aberrant AKT activation.[1]

Mechanism of Action of ATP-Competitive AKT Inhibitors

ATP-competitive AKT inhibitors function by binding to the ATP-binding pocket within the kinase domain of AKT.[7] This direct competition with endogenous ATP prevents the transfer of a phosphate group from ATP to downstream AKT substrates, thereby inhibiting the kinase activity of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][7] By blocking the phosphorylation of a multitude of downstream effectors, these inhibitors effectively shut down the pro-survival and pro-proliferative signals mediated by the AKT pathway.[1][3]

The AKT Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical PI3K/AKT signaling pathway and highlights the point of intervention for ATP-competitive AKT inhibitors.

Caption: The PI3K/AKT signaling pathway and the mechanism of ATP-competitive AKT inhibitors.

Effects of AKT Inhibition on Cancer Cells

Inhibition of AKT activity by ATP-competitive inhibitors elicits a range of anti-cancer effects in vitro and in vivo. These effects are primarily due to the reversal of the oncogenic functions of hyperactivated AKT.

Inhibition of Cell Proliferation and Growth

By blocking AKT signaling, these inhibitors prevent the phosphorylation and inactivation of cell cycle inhibitors such as p21 and p27, leading to cell cycle arrest.[8] Furthermore, the inhibition of the mTORC1 pathway, a downstream effector of AKT, results in decreased protein synthesis and cell growth.[3][9]

Induction of Apoptosis

AKT promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including BAD, caspase-9, and FOXO transcription factors.[5][6][10] ATP-competitive AKT inhibitors restore the function of these pro-apoptotic factors, leading to the induction of programmed cell death in cancer cells.[5]

Inhibition of Cell Migration and Invasion

AKT is implicated in the regulation of cell motility and the epithelial-to-mesenchymal transition (EMT), processes that are crucial for cancer metastasis.[6][11] By inhibiting AKT, these compounds can reduce the migratory and invasive potential of cancer cells.[11]

Quantitative Data on the Effects of AKT Inhibitors

The following tables summarize representative quantitative data for the effects of various ATP-competitive AKT inhibitors on cancer cells.

Table 1: In Vitro Antiproliferative Activity of AKT Inhibitors

| Inhibitor | Cancer Cell Line | IC50 (nM) |

| GSK690693 | Acute Lymphoblastic Leukemia Cell Lines | 2 - 13 |

Data extracted from preclinical studies.[4]

Table 2: Effects of AKT Inhibition on Downstream Signaling

| Inhibitor | Cell Line | Concentration | Effect on Downstream Markers |

| CCT128930 | PC3 (Prostate) | 5-10 µM | Marked inhibition of GSK3β, S6RP, FOXO1, and PRAS40 phosphorylation |

| CCT128930 | LNCaP (Prostate) | 5-10 µM | Marked inhibition of GSK3β, S6RP, FOXO1, and PRAS40 phosphorylation |

| CCT128930 | HCT116 (Colorectal) | 5-10 µM | Marked inhibition of GSK3β, S6RP, FOXO1, and PRAS40 phosphorylation |

| CCT128930 | MCF7 (Breast) | 5-10 µM | Marked inhibition of GSK3β, S6RP, FOXO1, and PRAS40 phosphorylation |

Data based on in vitro studies.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the function of AKT inhibitors. Below are outlines of key experimental protocols.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to determine the effect of an AKT inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the cells are treated with a serial dilution of the ATP-competitive AKT inhibitor. A vehicle control (e.g., DMSO) is also included.

-

After a 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Western Blot Analysis for Phospho-AKT and Downstream Substrates

This technique is used to assess the inhibitory effect of the compound on the AKT signaling pathway by measuring the phosphorylation status of AKT and its downstream targets.

Workflow:

Caption: General workflow for Western blot analysis.

Methodology:

-

Cancer cells are treated with the AKT inhibitor at various concentrations for a defined period (e.g., 1-24 hours).

-

Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein concentration is quantified using a method such as the bicinchoninic acid (BCA) assay.

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is incubated overnight with primary antibodies specific for phosphorylated AKT (e.g., at Ser473 and Thr308), total AKT, and phosphorylated downstream targets (e.g., p-GSK3β, p-S6RP).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified to determine the extent of inhibition of AKT signaling.

Conclusion

ATP-competitive AKT inhibitors represent a promising class of targeted therapies for cancers with aberrant AKT signaling. By directly inhibiting the kinase activity of AKT, these compounds can effectively suppress tumor cell proliferation, induce apoptosis, and inhibit metastasis. The preclinical data for several of these inhibitors demonstrate potent anti-cancer activity across a range of tumor types. Further clinical investigation is ongoing to establish their efficacy and safety in cancer patients.

References

- 1. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A kinase-independent function of AKT promotes cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. icr.ac.uk [icr.ac.uk]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. mdpi.com [mdpi.com]

Preclinical Studies of a Novel AKT Inhibitor: AKT-IN-1

This technical guide provides a comprehensive overview of the preclinical evaluation of AKT-IN-1, a representative inhibitor of the AKT serine/threonine kinase. The information herein is synthesized from established preclinical studies of various AKT inhibitors and is intended to guide researchers, scientists, and drug development professionals in the preclinical assessment of novel therapeutics targeting the PI3K/AKT signaling pathway.

Core Concepts and Mechanism of Action

AKT, also known as Protein Kinase B (PKB), is a central node in a critical signaling pathway that promotes cell survival, growth, proliferation, and metabolism.[1][2] The AKT signaling cascade is frequently hyperactivated in human cancers through various mechanisms, including mutations in the AKT1 gene, loss of the tumor suppressor PTEN, or mutations in PIK3CA.[3] this compound is designed to inhibit the activity of AKT, thereby blocking downstream signaling and inducing anti-tumor effects. There are three main isoforms of AKT: AKT1, AKT2, and AKT3.[1] While they share a high degree of homology, they have some distinct roles; AKT1 is primarily involved in cell survival and growth, AKT2 in glucose metabolism, and AKT3 in brain development.[4]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade in which AKT plays a pivotal role. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).[1][4] This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation.[4] Once active, AKT phosphorylates a multitude of downstream substrates, leading to increased cell proliferation and survival.[5]

In Vitro Preclinical Data

The initial preclinical evaluation of this compound involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action in cancer cell lines.

Table 1: In Vitro Potency of Representative AKT Inhibitors

| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |

| GSK690693 | AKT1 | 2 | Multiple | [6] |

| AKT2 | 13 | [6] | ||

| AKT3 | 9 | [6] | ||

| CCT128930 | AKT | Not Specified | Multiple | [5] |

| MK-2206 | Allosteric AKT | Not Specified | NSCLC, Breast Cancer | [6] |

| Perifosine | AKT, MAPK, JNK | Not Specified | Neuroblastoma | [6] |

Experimental Protocols

Cell Proliferation Assay (MTT or CellTiter-Glo® Assay):

-

Cell Seeding: Cancer cell lines with known PI3K/AKT pathway activation status (e.g., PTEN-null, PIK3CA-mutant) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours.

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well, and luminescence is measured to determine the ATP content, which correlates with cell viability.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Western Blot Analysis for Pathway Modulation:

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

-

Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against total and phosphorylated forms of AKT (e.g., p-AKT Ser473, p-AKT Thr308) and downstream effectors like GSK3β and PRAS40.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Preclinical Data

Following promising in vitro results, this compound is evaluated in in vivo models to assess its anti-tumor efficacy, pharmacokinetic properties, and pharmacodynamic effects.

Table 2: In Vivo Efficacy of Representative AKT Inhibitors in Xenograft Models

| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| MK-2206 | A2780 Ovarian Cancer | Not Specified | ~60% | [6] |

| CCT128930 | BT474 Breast Cancer | Not Specified | Significant | [5] |

| GSK690693 | SKOV-3 Ovarian, LNCaP Prostate, BT474 Breast | Not Specified | Significant | [6] |

| Perifosine | Human Squamous Cell Carcinoma | In combination with irradiation | Complete Regression | [6] |

Experimental Protocols

Human Tumor Xenograft Model:

-

Cell Implantation: 5-10 million cancer cells (e.g., BT474) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice). For some models, cells are mixed with Matrigel to enhance tumor take rate.[5]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. Animals are then randomized into vehicle control and treatment groups.[5]

-

Drug Administration: this compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2). Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis.

Pharmacodynamic (PD) Biomarker Analysis:

-

Tissue Collection: Tumors and surrogate tissues (e.g., hair follicles) are collected at various time points after the final dose.[5]

-

Analysis: Tissues are analyzed by western blotting or immunohistochemistry (IHC) to assess the modulation of p-AKT and other downstream markers to confirm target engagement in vivo.

Experimental Workflow

Pharmacokinetics

Understanding the pharmacokinetic (PK) profile of this compound is crucial for determining the appropriate dosing regimen for future clinical trials.

Table 3: Representative Pharmacokinetic Parameters of an AKT Inhibitor (Ipatasertib)

| Parameter | Value | Population | Reference |

| Dosing | 400 mg daily | Chinese patients with solid tumors | [7] |

| Schedule | 21 days on, 7 days off | [7] | |

| Tmax (h) | Not Specified | ||

| Cmax (ng/mL) | Not Specified | ||

| AUC (ng*h/mL) | Not Specified | ||

| Half-life (h) | Not Specified |

Note: Specific PK values for ipatasertib were not detailed in the provided search result, but the study design is presented.

Experimental Protocols

Pharmacokinetic Study in Rodents:

-

Animal Dosing: A single dose of this compound is administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

-

Plasma Analysis: Plasma is separated, and the concentration of this compound is quantified using a validated LC-MS/MS method.

-

Parameter Calculation: Key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using non-compartmental analysis.

Logical Progression of Preclinical Development

The preclinical development of an AKT inhibitor like this compound follows a logical progression from initial in vitro characterization to in vivo efficacy and safety studies.

Conclusion

The preclinical data for a novel AKT inhibitor, represented here as this compound, should demonstrate potent and selective inhibition of the AKT signaling pathway, leading to anti-proliferative effects in cancer cells in vitro and significant tumor growth inhibition in in vivo models. A well-defined pharmacokinetic and pharmacodynamic relationship is essential for guiding the design of first-in-human clinical trials. The comprehensive preclinical package, including efficacy, safety, and biomarker data, will be critical for the successful clinical development of this compound as a potential cancer therapeutic. The use of AKT inhibitors in combination with other anticancer drugs may also be a promising strategy to combat drug resistance and improve patient outcomes.[8][4]

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Akt-1 modulators and how do they work? [synapse.patsnap.com]

- 3. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase I Study of the Pharmacokinetics and Safety of Ipatasertib, an Akt Inhibitor in Chinese Patients With Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AKT Inhibition with AKT-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the allosteric AKT inhibitor, AKT-IN-1, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

Core Concepts: The AKT Signaling Pathway and Allosteric Inhibition

The PI3K/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3] AKT, also known as Protein Kinase B (PKB), is a central node in this pathway.[3] Its activation is initiated by the recruitment to the cell membrane by phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K.[4] Full activation of AKT requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1 and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[4]

This compound is an allosteric inhibitor of AKT.[5] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a distinct site, inducing a conformational change that locks the kinase in an inactive state.[3] Specifically, allosteric AKT inhibitors like this compound stabilize the "PH-in" conformation, where the Pleckstrin Homology (PH) domain interacts with the kinase domain, preventing its recruitment to the plasma membrane and subsequent activation by phosphorylation.[3] This mode of action can offer greater selectivity and potentially overcome resistance mechanisms associated with ATP-competitive inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value (µM) | Description |

| IC50 (Allosteric AKT Inhibition) | 1.042 | Concentration required for 50% inhibition of AKT activity in a biochemical assay.[5] |

| IC50 (pAKT Thr308 in cells) | 0.422 | Concentration required for 50% inhibition of AKT phosphorylation at Threonine 308 in a cellular context.[5] |

| IC50 (pAKT Ser473 in cells) | 0.322 | Concentration required for 50% inhibition of AKT phosphorylation at Serine 473 in a cellular context.[5] |

Table 2: In Vivo Efficacy of this compound in a BT474c Breast Adenocarcinoma Xenograft Model

| Dosage | Route of Administration | Dosing Schedule | Outcome |

| 100 mg/kg | Oral | Daily | Dose-dependent inhibition of tumor growth.[5] |

| 200 mg/kg | Oral | Daily | Significant tumor growth inhibition. Potent inhibition of downstream substrate GSK3β phosphorylation and AKT (Ser473) phosphorylation.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Preparation of this compound for In Vitro and In Vivo Studies

Objective: To prepare this compound stock solutions for use in cellular assays and for administration in animal models.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS) or other appropriate vehicle for in vivo studies

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Stock Solution Preparation (for in vitro use):

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[1]

-

Ensure the powder is completely dissolved by vortexing.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

-

Store the aliquots at -20°C or -80°C for long-term storage.[1]

-

-

Working Solution Preparation (for in vitro use):

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).[1]

-

The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.[1]

-

-

Formulation for In Vivo Administration (Oral Gavage):

-

For in vivo studies, the formulation of this compound will depend on the specific experimental requirements and may require optimization. A common approach is to prepare a suspension in a vehicle such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

-

Weigh the required amount of this compound powder for the desired dosage and number of animals.

-

Prepare the vehicle solution.

-

Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.

-

Prepare the formulation fresh on the day of dosing.

-

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., BT474)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Inhibitor Treatment:

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Mix gently to ensure complete solubilization.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Western Blot Analysis of AKT Phosphorylation

Objective: To assess the inhibitory effect of this compound on the phosphorylation of AKT and its downstream targets in cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound working solutions

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-GSK3β, anti-total GSK3β, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time.

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[7]

-

Scrape the cells and collect the lysate.[7]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.[7]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

-

Wash the membrane three times with TBST.[7]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

-

Wash the membrane three times with TBST.[7]

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.[7]

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

BT474c breast cancer cells

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

Anesthesia

Protocol:

-

Cell Implantation:

-

Harvest BT474c cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to enhance tumor take rate).

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[5]

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 100 or 200 mg/kg) or the vehicle control to the respective groups via oral gavage daily.[5]

-

-

Tumor Measurement and Body Weight Monitoring:

-

Measure the tumor dimensions with calipers two to three times per week.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, or at specific time points after the last dose, a subset of tumors can be harvested.

-

Prepare tumor lysates and perform western blot analysis to assess the phosphorylation status of AKT and its downstream targets as described in Protocol 3.3.

-

-

Endpoint and Data Analysis:

-

The study can be terminated when the tumors in the control group reach a predetermined size or at a specified time point.

-

Analyze the tumor growth data to determine the efficacy of this compound.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. altogenlabs.com [altogenlabs.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to AKT-IN-1 and Other Kinase Inhibitors

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation is a hallmark of many human cancers, making it one of the most pursued targets for therapeutic intervention.[3][4] At the core of this pathway is the serine/threonine kinase AKT (also known as Protein Kinase B or PKB), which exists in three highly homologous isoforms: AKT1, AKT2, and AKT3.[5][6][7][8] The hyperactivation of AKT is a common oncogenic event, driving tumor progression and resistance to therapy.[5][6][9] Consequently, the development of potent and selective AKT inhibitors is a major focus in oncology drug discovery.

This guide provides a technical overview of AKT inhibitors, with a specific focus on AKT-IN-1, comparing its mechanism and properties to other classes of kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research.

Classification of AKT Inhibitors

AKT inhibitors are broadly categorized into two main classes based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.[9][10]

-

ATP-Competitive Inhibitors: This is the most common class of kinase inhibitors.[11] They are small molecules designed to bind to the highly conserved ATP-binding pocket within the kinase domain of AKT.[9][12] By occupying this site, they prevent the binding of ATP, thereby blocking the phosphotransferase activity of the kinase. While often potent, a key challenge for these inhibitors is achieving high selectivity against other kinases, particularly those within the closely related AGC kinase family, due to the conserved nature of the ATP-binding site.[11][12]

-

Allosteric Inhibitors: These inhibitors represent a newer and often more selective approach.[11] They do not bind to the ATP pocket but instead target a distinct, less-conserved "allosteric" site.[9][10] The binding of an allosteric inhibitor induces a conformational change in the kinase, locking it in an inactive state.[10] Specifically for AKT, many allosteric inhibitors bind to a pocket located between the N-terminal Pleckstrin Homology (PH) domain and the C-terminal kinase domain.[13][14] This action prevents the crucial membrane translocation and subsequent phosphorylation required for AKT activation.[10][11] This mechanism can confer greater selectivity over other kinases and even among the three AKT isoforms.[11][14]

Inhibitor Profiles and Comparative Data

This compound: An Allosteric Inhibitor

This compound (also referred to as Compound 17) is an allosteric inhibitor with potent and balanced activity against AKT1 and AKT2.[15][16] Its mechanism is dependent on the PH-domain, and it exhibits significant selectivity for AKT1 and AKT2 over AKT3 and other kinases in the AGC family.[15] This isoform selectivity is a key feature of many allosteric inhibitors.

Quantitative Comparison of AKT Inhibitors

The following table summarizes the inhibitory potency of this compound and other representative allosteric and ATP-competitive inhibitors against the three AKT isoforms.

| Inhibitor Name | Class | AKT1 IC50/Ki | AKT2 IC50/Ki | AKT3 IC50/Ki | Reference |

| This compound | Allosteric | 3.5 nM (IC50) | 42 nM (IC50) | 1900 nM (IC50) | [15] |

| Akti-1/2 | Allosteric | 58 nM (IC50) | 210 nM (IC50) | >2100 nM (IC50) | [17] |

| MK-2206 | Allosteric | 5 nM (IC50) | 12 nM (IC50) | 65 nM (IC50) | [18] |

| BAY 1125976 | Allosteric | 5.2 nM (IC50) | 18 nM (IC50) | 427 nM (IC50) | [19] |

| Ipatasertib (GDC-0068) | ATP-Competitive | 5 nM (IC50) | 18 nM (IC50) | 8 nM (IC50) | [20] |

| Afuresertib (GSK2110183) | ATP-Competitive | 0.08 nM (Ki) | 2 nM (Ki) | 2.6 nM (Ki) | [19] |

| A-443654 | ATP-Competitive | 0.16 nM (Ki) | - | - | [21] |

| CCT128930 | ATP-Competitive | - | 6 nM (IC50) | - | [19] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Signaling Pathway and Inhibition Mechanisms

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[5][6] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][22] PIP3 acts as a docking site for AKT and PDK1 at the plasma membrane, leading to AKT phosphorylation and full activation.[2] Activated AKT then phosphorylates a host of downstream substrates to regulate cellular functions.[1][23]

Experimental Protocols and Workflows

Characterizing kinase inhibitors requires robust biochemical and cell-based assays. Below are generalized protocols for common methods used to determine inhibitor potency and mechanism.

Protocol 1: Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibition of recombinant AKT kinase activity in a cell-free system.[24]

1. Reagents and Materials:

-